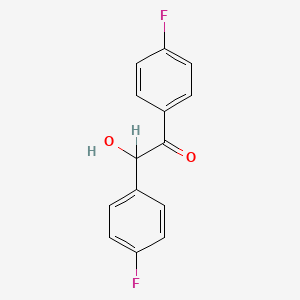

1,2-双(4-氟苯基)-2-羟基乙酮

描述

Synthesis Analysis

The synthesis of compounds related to 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone involves various chemical reactions and catalytic processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone involved spectrophotometric techniques to confirm the molecular structure . These processes highlight the complexity and precision required in synthesizing such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic methods. For example, NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography were used to confirm the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone . Computational studies also play a significant role in corroborating experimental data, ensuring the accuracy of the molecular structure elucidation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are intricate and often require specific conditions and catalysts. The synthesis of polyimides and polyethers, for instance, involves nucleophilic substitutions, ring-opening polymerizations, and polycondensation reactions . These reactions are carefully designed to yield polymers with desired properties, such as solubility in organic solvents and high thermal stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. For example, the fluorinated polyimides exhibit good solubility in polar organic solvents and have excellent thermal stability, with glass transition temperatures ranging from 223 to 225°C and weight loss temperatures above 500°C . The polymers' mechanical properties, such as tensile strength and modulus, are also noteworthy . The phase transition temperatures and thermodynamic parameters of the synthesized polyethers are influenced by the substituents on the aromatic rings, demonstrating the impact of molecular structure on the physical properties of these materials .

科学研究应用

化学合成和聚合物开发

1,2-双(4-氟苯基)-2-羟基乙酮已被用于从烯烃、活性甲基化合物和分子氧合成环过氧化物,展示了它在化学合成过程中的作用(Qian et al., 1992)。此外,它在合成含有芴基团的磺化嵌段共聚物用于燃料电池应用中的参与,突显了它在为能源技术开发先进材料方面的重要性(Bae et al., 2009)。

先进材料性质和应用

研究还深入探讨了与1,2-双(4-氟苯基)-2-羟基乙酮相关的化合物的材料性质和应用。例如,含有4-氟苯基硫代基团的聚合物由于其独特的结构性质表现出卓越的热稳定性和在燃料电池应用中的潜力(Li et al., 2006)。在电子领域,已经注意到了含有噁二唑单元的芳香族聚醚的开发,强调了其在为有机发光二极管材料的创造中的应用(Brütting et al., 1997)。

环境和分析化学

此外,研究已经涉及相关化合物的环境和分析化学方面。例如,利用胶束液相色谱或微乳液液相色谱分析氟那嗪在其降解产物存在下的情况,说明了该化合物在分析化学和药物研究中的相关性(El-Sherbiny et al., 2005)。

作用机制

Target of Action

The primary target of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as Vanoxerine, is the dopamine transporter (DAT) . DAT plays a crucial role in regulating dopamine levels in the brain by reuptaking dopamine from the synapse back into the neuron .

Mode of Action

Vanoxerine acts as a potent and selective dopamine reuptake inhibitor (DRI) . It binds to the target site on the DAT approximately 50 times more strongly than cocaine . It simultaneously inhibits the release of dopamine . This combined effect only slightly elevates dopamine levels, giving Vanoxerine only mild stimulant effects .

Biochemical Pathways

The primary biochemical pathway affected by Vanoxerine is the dopamine reuptake pathway . By inhibiting the reuptake of dopamine, Vanoxerine increases the amount of dopamine in the synapse . This can lead to downstream effects such as increased stimulation of dopamine receptors and altered neuronal signaling .

Pharmacokinetics

It has been observed that vanoxerine has a half-life of approximately 6 hours . This suggests that it is metabolized and eliminated from the body relatively quickly .

Result of Action

The molecular and cellular effects of Vanoxerine’s action primarily involve alterations in dopamine signaling . By inhibiting dopamine reuptake, Vanoxerine can increase dopamine signaling in the brain . This can lead to various effects depending on the specific brain regions involved .

Action Environment

The action, efficacy, and stability of Vanoxerine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect dopamine signaling could potentially interact with Vanoxerine and alter its effects . Additionally, individual differences in metabolism and drug clearance rates could also influence the drug’s efficacy and side effects .

属性

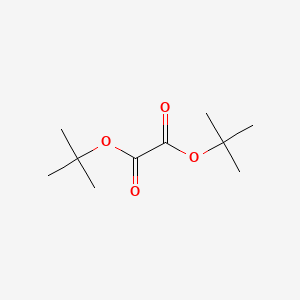

IUPAC Name |

1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZHWXAFILGMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968142 | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53458-16-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

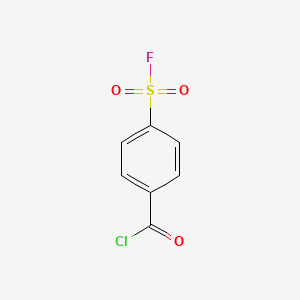

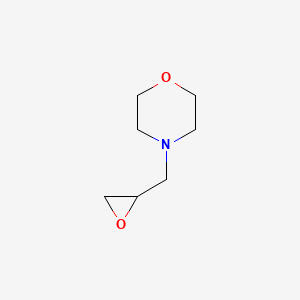

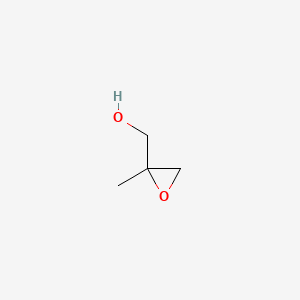

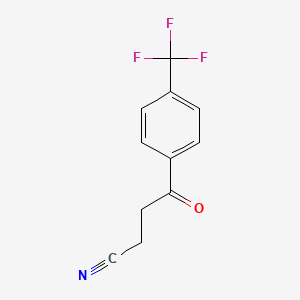

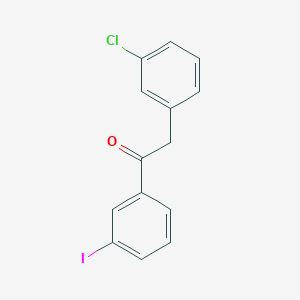

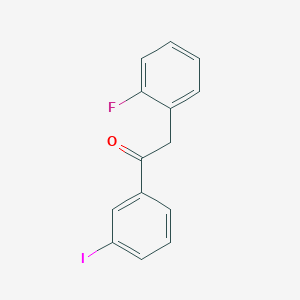

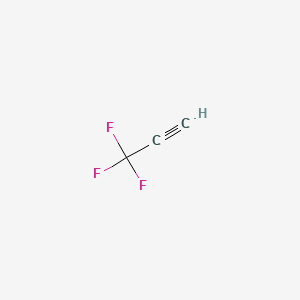

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

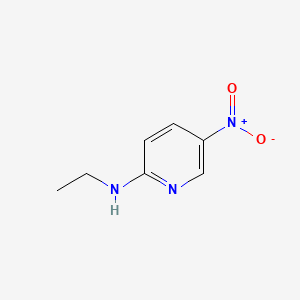

Feasible Synthetic Routes

Q & A

Q1: What makes the MDI-β-CD-modified COF@SiO2 core–shell composite a promising chiral stationary phase for separating the enantiomers of 1,2-bis(4-fluorophenyl)-2-hydroxyethanone?

A1: The MDI-β-CD-modified COF@SiO2 core-shell composite offers several advantages as a CSP. [] Firstly, the covalent organic framework (COF) provides high porosity and regular pore sizes, ideal for chromatographic separation. [] Secondly, the β-cyclodextrin (β-CD) modification introduces chiral selectivity, enabling the separation of enantiomers like 1,2-bis(4-fluorophenyl)-2-hydroxyethanone. [] Thirdly, the core-shell structure with SiO2 improves the mechanical stability and column efficiency, resulting in lower backpressure and better reproducibility. [] The research demonstrates its superior performance compared to commercial columns and highlights its potential for broader applications in enantioseparation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)

![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)